
Lanraplenib Monosuccinate: An Analysis of
Failed Clinical Trials in Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lanraplenib monosuccinate
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For Researchers, Scientists, and Drug Development Professionals

Lanraplenib monosuccinate, a selective spleen tyrosine kinase (SYK) inhibitor, has been

investigated as a potential oral therapy for a range of autoimmune diseases. However, several

clinical trials have been discontinued due to a lack of efficacy. This guide provides a

comprehensive comparison of Lanraplenib's performance in these trials against placebo and

other alternatives, supported by available experimental data and detailed methodologies.

Mechanism of Action: Targeting the SYK Pathway
Spleen tyrosine kinase is a critical mediator of signal transduction downstream of various

immunoreceptors, including the B-cell receptor (BCR) and Fc receptors.[1] In autoimmune

diseases, aberrant activation of these pathways contributes to autoantibody production,

inflammation, and tissue damage. Lanraplenib, by selectively inhibiting SYK, was hypothesized

to interrupt these pathological processes.
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SYK Signaling Pathway and Lanraplenib's Point of Intervention.

Failed Clinical Trials: A Comparative Overview
Lanraplenib has failed to meet its primary endpoints in several mid-stage clinical trials across

different autoimmune indications. The primary reasons for these failures include a lack of

significant clinical benefit compared to placebo or comparator drugs and, in some cases, high

dropout rates.

Lupus Membranous Nephropathy (LMN)
A Phase II, randomized, double-blind, multicenter study (NCT03285711) evaluated the efficacy

and safety of Lanraplenib compared to the Janus kinase 1 (JAK1) inhibitor filgotinib in patients
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with LMN.[2][3] The trial was terminated early due to the high dropout rate in the Lanraplenib

arm and the lack of a discernible clinical benefit.[3]

Quantitative Data Summary

Outcome Measure Lanraplenib (n=4) Filgotinib (n=5)

Patients completing Week 16 1 4

Median % change in 24-hour

urine protein at Week 16
No significant reduction -50.7%

Experimental Protocol

Study Design: Phase II, randomized, double-blind, active-comparator trial.[2]

Patient Population: Adults with a diagnosis of LMN (Class V lupus nephritis), with or without

concurrent Class III or IV disease, and persistent proteinuria.[4]

Intervention: Lanraplenib (30 mg once daily) or filgotinib (200 mg once daily).[4]

Primary Endpoint: Percent change from baseline in 24-hour urine protein at Week 16.[2]

Cutaneous Lupus Erythematosus (CLE)
In a Phase II, randomized, double-blind, placebo-controlled study (NCT03134222), Lanraplenib

was evaluated for the treatment of moderately to severely active CLE.[5] The study failed to

meet its primary endpoint, showing no statistically significant improvement in skin disease

activity compared to placebo.[5]
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Outcome Measure Lanraplenib (n=19) Filgotinib (n=17) Placebo (n=9)

LS Mean Change

from Baseline in

CLASI-A Score at

Week 12

-4.5 -8.7 -5.5

% of Patients with ≥5-

point Improvement in

CLASI-A Score at

Week 12

56.3% 68.8% 50.0%

% of Patients with

≥50% Improvement in

CLASI-A Score at

Week 12

31.3% 50.0% 37.5%

CLASI-A: Cutaneous Lupus Erythematosus Disease Area and Severity Index Activity; LS:

Least Squares[5]

Experimental Protocol

Study Design: Phase II, randomized, double-blind, placebo-controlled trial.[5]

Patient Population: Female patients aged 18-75 years with a diagnosis of moderately to

severely active CLE (CLASI-A score ≥ 10).[6]

Intervention: Lanraplenib (30 mg once daily), filgotinib (200 mg once daily), or placebo for 12

weeks.[5]

Primary Endpoint: Change from baseline in CLASI-A score at Week 12.[5]
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Workflow for the Phase II trial of Lanraplenib in Cutaneous Lupus Erythematosus.

Sjögren's Syndrome
A Phase II, randomized, double-blind, placebo-controlled study (NCT03100942) investigated

the efficacy and safety of Lanraplenib, filgotinib, and another investigational drug, tirabrutinib, in

patients with active Sjögren's syndrome.[7] The study did not meet its primary endpoint, with

none of the active treatment arms demonstrating a significant improvement over placebo.[7]
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Outcome
Measure

Lanraplenib
(n≈50)

Filgotinib
(n≈50)

Tirabrutinib
(n≈50)

Placebo (n≈50)

% of Patients

Achieving

Primary Endpoint

at Week 12

42.3% (p=0.16

vs placebo)

43.3% (p=0.17

vs placebo)

34.7% (p=0.33

vs placebo)
26.7%

The primary endpoint was a composite of patient-reported symptoms and C-reactive protein

levels.[7]

Experimental Protocol

Study Design: Phase II, randomized, double-blind, placebo-controlled, multi-arm trial.[7]

Patient Population: Adults with active primary or secondary Sjögren's syndrome (EULAR

Sjögren's Syndrome Disease Activity Index [ESSDAI] score ≥5).[8]

Intervention: Lanraplenib (30 mg once daily), filgotinib (200 mg once daily), tirabrutinib (a

Bruton's tyrosine kinase inhibitor), or placebo.[7]

Primary Endpoint: Proportion of patients achieving a composite endpoint of improvement in

patient-reported symptoms and C-reactive protein levels at Week 12.[7]

Acute Myeloid Leukemia (AML)
More recently, a Phase 1b/2 trial of Lanraplenib in combination with gilteritinib for

relapsed/refractory FLT3-mutated AML was discontinued. The decision was based on a lack of

complete responses and early discontinuation of treatment by several patients.

Comparison with Alternatives
The direct comparator in the autoimmune trials, filgotinib, a JAK1 inhibitor, showed numerical,

though not always statistically significant, improvements over both placebo and Lanraplenib in

the CLE trial.[5] This suggests that targeting the JAK-STAT pathway may be a more effective

strategy for these particular manifestations of lupus.
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Other SYK inhibitors have been investigated for autoimmune diseases with varying success:

Fostamatinib: A SYK inhibitor that is approved for the treatment of chronic immune

thrombocytopenia (ITP).[9] Its mechanism involves reducing antibody-mediated platelet

destruction.[10]

Entospletinib: Another SYK inhibitor that has been in clinical trials for various hematologic

malignancies and autoimmune diseases.[11]

The standard of care for the autoimmune conditions in which Lanraplenib was tested typically

involves a combination of topical and systemic therapies:

Lupus Membranous Nephropathy: Treatment often includes corticosteroids and

immunosuppressants like mycophenolate mofetil or cyclophosphamide.[12]

Cutaneous Lupus Erythematosus: First-line treatments include topical corticosteroids,

calcineurin inhibitors, and antimalarials (e.g., hydroxychloroquine).[13][14]

Sjögren's Syndrome: Management is largely symptomatic, with artificial tears and saliva, and

in some cases, immunosuppressive drugs for systemic manifestations.[15][16]

Conclusion
The clinical development of Lanraplenib monosuccinate for autoimmune diseases has been

halted due to a consistent lack of efficacy across multiple indications. While the rationale for

targeting the SYK pathway in these diseases remains sound, the clinical trial data for

Lanraplenib suggest that this particular agent does not provide a sufficient therapeutic benefit.

The comparative success of agents with different mechanisms of action, such as the JAK

inhibitor filgotinib, underscores the complexity of these diseases and the need for diverse

therapeutic strategies. Future research in this area may focus on other SYK inhibitors with

different pharmacological profiles or on combination therapies that target multiple pathogenic

pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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